molecular formula C15H13FN4OS B4500471 N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide

Cat. No.: B4500471
M. Wt: 316.4 g/mol
InChI Key: AFZFXEQMYUECGS-UHFFFAOYSA-N
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Description

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a cyclopropyl group at position 3. The thiadiazole ring is linked via an acetamide bridge to a 6-fluoroindole moiety, a structural motif known for its pharmacological relevance . Its structural uniqueness lies in the combination of a fluorinated indole and a cyclopropane-substituted thiadiazole, distinguishing it from other derivatives in this class.

Properties

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(6-fluoroindol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4OS/c16-11-4-3-9-5-6-20(12(9)7-11)8-13(21)17-15-19-18-14(22-15)10-1-2-10/h3-7,10H,1-2,8H2,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFZFXEQMYUECGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(S2)NC(=O)CN3C=CC4=C3C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with suitable reagents such as phosphorus oxychloride (POCl3) or sulfuryl chloride (SO2Cl2).

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents like diazomethane or cyclopropylcarbene precursors.

    Synthesis of the Fluoro-Substituted Indole: The fluoro-substituted indole moiety can be synthesized through electrophilic aromatic substitution reactions using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Coupling Reactions: The final step involves coupling the synthesized thiadiazole and fluoro-substituted indole intermediates through an acetamide linkage, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound may find applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are best contextualized against analogous 1,3,4-thiadiazol-2-yl acetamides. Below is a comparative analysis based on substituent variations, physicochemical properties, and inferred bioactivity:

Table 1: Structural and Physicochemical Comparison of Selected Thiadiazole Acetamides

Compound Name Thiadiazole Substituent Acetamide Substituent Melting Point (°C) Yield (%) Key Features
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide 5-cyclopropyl 6-fluoroindol-1-yl Not reported Not reported Fluorinated indole; cyclopropane modulation
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide 5-butyl 6-fluoroindol-1-yl Not reported Not reported Longer alkyl chain; similar indole moiety
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) 5-((4-chlorobenzyl)thio) 2-(5-isopropyl-2-methylphenoxy) 132–134 74 Chloroaromatic thioether; bulky phenoxy
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m) 5-(benzylthio) 2-(2-methoxyphenoxy) 135–136 85 Benzylthio; methoxyphenoxy electron donor
N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide 5-mercapto 4-(trifluoromethyl)phenyl Not reported Not reported Thiol group; strong electron-withdrawing CF3

Key Observations:

Substituent Effects on Physicochemical Properties: The cyclopropyl group in the target compound offers a compact, rigid substituent compared to bulkier groups like benzylthio (5m) or butyl (), likely reducing lipophilicity while enhancing metabolic resistance . Fluorination often improves bioavailability and target selectivity in indole derivatives .

Synthetic Accessibility: Derivatives with thioether substituents (e.g., 5e, 5m) exhibit higher yields (74–85%) compared to mercapto derivatives (), possibly due to improved solubility during coupling .

Biological Implications: While direct activity data for the target compound are unavailable, fluorinated indoles are associated with anticancer and antimicrobial activity in related scaffolds (e.g., indole-oxadiazole hybrids in ). Phenoxy-substituted analogs (5e, 5m) may prioritize membrane permeability due to aromatic hydrophobicity, whereas the target’s indole moiety could enhance receptor-specific interactions .

Research Findings from Analogous Compounds:

  • Anticancer Potential: Indole-thiadiazole hybrids demonstrate tubulin inhibition and apoptosis induction (e.g., oxadiazole-thiadiazole conjugates in ). The target’s 6-fluoroindole may amplify these effects via enhanced DNA intercalation .
  • Antimicrobial Activity: Thiadiazoles with electron-withdrawing groups (e.g., 5e’s 4-chlorobenzyl) show broader-spectrum activity compared to electron-donating substituents (5m’s methoxyphenoxy) .

Biological Activity

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13_{13}H12_{12}F1_{1}N3_{3}S
  • Molecular Weight : 253.32 g/mol

This compound features a thiadiazole ring and an indole moiety, which are known for their diverse biological activities.

Anticancer Activity

Research has indicated that compounds containing thiadiazole structures exhibit significant anticancer properties. For instance:

  • Cytotoxicity : In vitro studies have shown that derivatives of thiadiazoles can inhibit the growth of various cancer cell lines. A review highlighted that certain thiadiazole derivatives had IC50_{50} values as low as 0.28 µg/mL against breast cancer (MCF-7) and 0.52 µg/mL against lung carcinoma (A549) cell lines .
CompoundCell LineIC50_{50} (µg/mL)
Thiadiazole Derivative 1MCF-70.28
Thiadiazole Derivative 2A5490.52

The mechanism by which this compound exerts its anticancer effects may involve the following pathways:

  • Inhibition of Kinase Activity : Studies have suggested that certain thiadiazole derivatives inhibit ERK1/2 kinase pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .
  • Apoptosis Induction : Activation of caspases has been observed in studies involving thiadiazole derivatives, indicating that these compounds may promote programmed cell death in tumor cells .

Study on Thiadiazole Derivatives

A notable study focused on the synthesis and bioactivity of various thiadiazole derivatives, including this compound. The study found that these compounds exhibited significant cytotoxicity against multiple cancer cell lines. The best-performing compound showed an IC50_{50} value of 4.27 µg/mL against SK-MEL-2 melanoma cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide

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